Product packaging for Pallidiflorin(Cat. No.:CAS No. 133086-79-0)

Pallidiflorin

Cat. No.: B155450
CAS No.: 133086-79-0
M. Wt: 268.26 g/mol
InChI Key: YCUNGEJJOMKCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pallidiflorin is a chemical compound provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals . Researchers investigating this compound are responsible for determining its specific applications, research value, and mechanism of action through literature review and experimental validation. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. The researcher assumes all liability for the safe handling and use of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O4 B155450 Pallidiflorin CAS No. 133086-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-5-10(6-8-11)12-9-20-14-4-2-3-13(17)15(14)16(12)18/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUNGEJJOMKCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC=CC(=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157945
Record name Pallidiflorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133086-79-0
Record name Pallidiflorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133086790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pallidiflorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Botanical Sources and Chemotaxonomic Investigations of Pallidiflorin

Identification and Characterization of Glycyrrhiza pallidiflora Maxim. as a Primary Source

Glycyrrhiza pallidiflora Maxim. has been identified as a primary source of pallidiflorin. Phytochemical studies on the rhizome of Glycyrrhiza pallidiflora have led to the isolation and characterization of several compounds, including this compound. nih.govresearchgate.net this compound was reported as a new compound isolated from this species. nih.govresearchgate.net Alongside this compound, other compounds such as beta-sitosterol, macedonic acid methyl ester, and 21-dehydro-macedonic acid methyl ester have also been isolated and elucidated from G. pallidiflora. nih.govresearchgate.net Further phytochemical studies have isolated a range of phenolic compounds from the roots of Glycyrrhiza pallidiflora, including isoflavonoids, flavonoids, coumestans, pterocarpans, chalcones, isoflavans, and isoflavones. nih.gov

Distribution and Ethnobotanical Significance in Traditional Medicinal Systems

Glycyrrhiza pallidiflora Maxim. is a perennial herb native to East Asia, with a distribution that includes Mongolia, Manchuria, and parts of China. wikipedia.org It is found in various habitats such as riverbanks, open valleys by streams, open slopes, margins of farms, and roadsides. efloras.org The genus Glycyrrhiza, to which G. pallidiflora belongs, is known for its use in traditional medicinal systems. researchgate.netresearchgate.net Species like Glycyrrhiza uralensis, Glycyrrhiza inflata, and Glycyrrhiza glabra are used as licorice (Gancao) in traditional Chinese medicine for treating various ailments. researchgate.net While the ethnobotanical significance specifically of Glycyrrhiza pallidiflora and the direct traditional uses attributed to the presence of this compound require further detailed exploration, the genus Glycyrrhiza has a long history of use in folk remedies for issues such as liver disorders, fever, neuralgia, asthma, cough, and more. researchgate.net

Chemotaxonomic Marker Potential of this compound within the Glycyrrhiza Genus and Fabaceae Family

Chemotaxonomy involves the classification of plants based on their chemical constituents. This compound has been suggested to serve as a fingerprint compound for Glycyrrhiza pallidiflora. researchgate.netresearchgate.net This indicates its potential utility as a chemotaxonomic marker for distinguishing G. pallidiflora from other species. The phytochemical composition of G. pallidiflora, including the presence of this compound and other flavonoids and isoflavonoids, contributes to understanding its relationship with other species within the Glycyrrhiza genus and the broader Fabaceae family. nih.govresearchgate.net Studies discussing the chemotaxonomic significance of G. pallidiflora highlight its close relationship with other Glycyrrhiza species based on their chemical profiles. researchgate.netresearchgate.net Other compounds like macedonic acid and echinatin (B1671081) are recognized as biomarkers for the Glycyrrhiza genus, while formononetin (B1673546), afrormosin, and calycosin (B1668236) may be typical secondary metabolites for the Papilionoideae subfamily within Fabaceae. researchgate.netresearchgate.net

Comparative Phytochemical Profiling of this compound-Containing Plant Species

Comparative phytochemical profiling involves analyzing and comparing the chemical compounds present in different plant species. While Glycyrrhiza pallidiflora is a known source of this compound, comparative studies specifically focused on quantifying this compound across various plant species are limited in the provided search results. However, general comparative phytochemical studies on other plant genera and families illustrate the methodology and significance of such analyses in understanding the chemical diversity and potential bioactivity of plants. For instance, comparative studies have been conducted on the phytochemicals in different medicinal plant seeds used for diabetes management, analyzing compounds like flavonoids, tannins, phenols, alkaloids, and saponins. ui.ac.id Another study compared the phytochemical profiles of different varieties of pigmented potato tubers, focusing on polyphenols and anthocyanins. nih.gov These studies demonstrate how comparative profiling can reveal variations in compound content between species or even within different parts or varieties of the same species, influenced by factors such as habitat and geographic location. tjnpr.org To fully understand the comparative distribution and concentration of this compound, targeted phytochemical profiling studies across a range of potential plant sources would be necessary.

Advanced Methodologies for Isolation and Purification of Pallidiflorin

Overview of Extraction Techniques in Natural Product Chemistry

Extraction is the initial step in isolating natural products from their biological sources. This process aims to selectively dissolve the target compound from the plant or microbial matrix into a suitable solvent. The choice of extraction technique is influenced by the chemical properties of the target compound, the nature of the source material, and the desired yield and purity.

Solvent-Based Extraction Approaches

Solvent-based extraction, also known as liquid-liquid extraction (LLE) or solid-liquid extraction, is a fundamental technique in natural product chemistry chromatographyonline.com. This method relies on the differential solubility of compounds in two immiscible or partially miscible phases. For extracting compounds from solid matrices, a solvent is used to solubilize the desired components from the plant material desmet.com. The choice of solvent is critical and depends on the polarity of the target compound. For instance, polar solvents like ethanol (B145695), methanol (B129727), or water are often used for extracting polar compounds, while less polar solvents like hexane (B92381) or ethyl acetate (B1210297) are suitable for non-polar or semi-polar compounds benchchem.com.

Traditional solvent extraction methods can involve maceration, percolation, or Soxhlet extraction. These techniques involve bringing the plant material into contact with the solvent for a specified period, often with heating or continuous solvent recycling to enhance efficiency benchchem.com. After extraction, the solvent containing the dissolved compounds is separated from the solid residue, and the solvent is typically removed by evaporation under reduced pressure to obtain a crude extract.

Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE) is a modern extraction technique that utilizes a substance above its critical temperature and pressure as the extraction solvent wikipedia.org. Supercritical fluids possess properties between those of a liquid and a gas, allowing them to diffuse through solid matrices like a gas and dissolve compounds like a liquid mdpi.com. Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its low critical temperature (31 °C) and pressure (74 bar), non-toxicity, non-flammability, and low cost wikipedia.orgmdpi.com.

SFE offers several advantages, including the ability to selectively extract compounds by manipulating the pressure and temperature of the fluid wikipedia.org. This selectivity can reduce the need for extensive downstream purification. Additionally, the solvent (e.g., CO2) can be easily removed from the extract by simply reducing the pressure, yielding a solvent-free product wikipedia.orgdsm-firmenich.com. Modifiers, such as ethanol or methanol, can be added to the supercritical fluid to alter its polarity and enhance the extraction of more polar compounds wikipedia.org. SFE has been explored for extracting various natural products, including flavors and fragrances mdpi.com.

Solid-Phase Extraction Methodologies

Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate or purify compounds from a liquid mixture based on their physical and chemical properties thermofisher.comwikipedia.org. SPE employs a solid stationary phase packed in a cartridge or plate, to which the liquid sample is applied thermofisher.com. Compounds in the sample interact differently with the stationary phase and a mobile phase (solvent), allowing for their separation wikipedia.org.

SPE can be used to remove interfering compounds from a sample or to concentrate the analyte of interest thermofisher.com. The process typically involves conditioning the stationary phase, loading the sample, washing to remove impurities, and eluting the target compound phenomenex.blog. The choice of stationary phase (e.g., reversed-phase, normal phase, ion exchange) and elution solvent depends on the properties of the analyte and the matrix thermofisher.com. SPE is often used as a cleanup step before chromatographic analysis or purification thermofisher.comnih.gov.

Chromatographic Purification Strategies

Chromatography is a powerful set of techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For natural product purification, various chromatographic methods are employed to obtain pure compounds from crude extracts.

Preparative Column Chromatography Applications

Preparative column chromatography is a widely used technique for purifying natural products on a larger scale compared to analytical chromatography chemistryworld.comijcpa.in. The goal of preparative chromatography is to isolate a sufficient quantity of a pure compound for further characterization or application chemistryworld.comijcpa.in. This technique involves packing a column with a stationary phase and eluting the sample with a mobile phase chemistryworld.com. As the mobile phase flows through the column, the components of the mixture separate into distinct bands based on their interactions with the stationary phase.

Common stationary phases used in preparative column chromatography include silica (B1680970) gel, alumina, and modified silica (e.g., reversed-phase C18) benchchem.comresearchgate.net. The mobile phase can be a single solvent or a mixture of solvents, and the composition is often changed gradually (gradient elution) to improve separation benchchem.com. Fractions containing the target compound are collected as they elute from the column, and their purity is typically assessed by analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) benchchem.com. Preparative column chromatography is often employed after initial extraction steps to reduce the complexity of the crude extract researchgate.net.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a sophisticated chromatographic technique that uses high pressure to pump the mobile phase through a column packed with small stationary phase particles uhplcs.com. This results in high separation efficiency, sensitivity, and speed compared to traditional column chromatography uhplcs.com. HPLC is widely used for both analytical purposes (identification and quantification) and preparative purification of natural products ijcpa.inuhplcs.com.

Reversed-phase HPLC, which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically water mixed with an organic solvent like methanol or acetonitrile), is a common mode for purifying a wide range of natural compounds thermofisher.comresearchgate.net. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Preparative HPLC systems are equipped with larger columns and higher flow rates than analytical systems to handle larger sample loads ijcpa.inpeptide.com. Fractions are collected based on the detection of the target compound as it elutes from the column peptide.com.

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes even smaller stationary phase particles (typically less than 2 μm) and higher pressures chromatographytoday.com. This technology offers significantly improved resolution, sensitivity, and speed compared to conventional HPLC chromatographytoday.comchromatographyonline.com. UPLC can be used for rapid analysis and method development for preparative chromatography chromatographyonline.com. While analytical UPLC is primarily used for high-resolution separation and analysis, the principles can be scaled up for preparative purification, often by transferring methods developed on UPLC to larger preparative HPLC columns packed with similar stationary phase chemistry but larger particle sizes chromatographyonline.comwaters.com. UPLC is particularly valuable for analyzing the purity of fractions collected from preparative purification steps waters.comwaters.com.

Preparative Thin-Layer Chromatography (TLC) Utilization

Preparative Thin-Layer Chromatography (Prep TLC) is a valuable technique for the purification of small quantities of samples, particularly useful for obtaining a profile of components in natural extracts or reaction mixtures. rochester.edu. It employs thicker layers of stationary phase, typically silica gel, on larger plates compared to analytical TLC. rochester.edu.

The process involves applying the crude sample as a thin, horizontal line near the bottom of the Prep TLC plate. rochester.edu. The plate is then developed in a suitable solvent system, similar to analytical TLC. rochester.edu. After development, the separated compounds are visualized, often using UV light, and the band corresponding to the target compound (Pallidiflorin in this case) is carefully marked with a pencil. rochester.edu. The silica gel containing the desired compound is then scraped off the plate. rochester.edu. The compound is eluted from the scraped silica using a polar solvent, and the solvent is subsequently removed to obtain the purified product. rochester.edu. Prep TLC is particularly useful for separating compounds with very close Rf values that may be difficult to separate by other methods. researchgate.net.

Advanced Chromatographic Systems (e.g., Silica Gel, ODS, LH-20 Column Chromatography)

Column chromatography is a fundamental technique in the isolation and purification of natural products, including this compound. Various stationary phases are employed depending on the polarity and characteristics of the compounds being separated.

Silica gel column chromatography is a widely used method, particularly for the separation of compounds with differing polarities. bioline.org.brnih.gov. Extracts are loaded onto a column packed with silica gel, and compounds are eluted using a gradient of solvents, typically starting with non-polar solvents and gradually increasing the polarity. bioline.org.br. For instance, a gradient of chloroform (B151607) and methanol has been used in the isolation of compounds from plant extracts on silica gel columns. bioline.org.br.

ODS (Octadecylsilyl), also known as C18, is a common stationary phase used in reversed-phase chromatography. bioline.org.brglsciencesinc.com. In ODS column chromatography, the stationary phase is non-polar, and the mobile phase is typically a mixture of a polar solvent (like methanol or water) and a less polar solvent. bioline.org.br. This method is effective for separating compounds based on their hydrophobic interactions with the stationary phase. ODS columns have been utilized in the isolation of compounds from plant extracts. bioline.org.brnih.gov.

Sephadex LH-20 is a versatile stationary phase used for size exclusion chromatography and also exhibits adsorption properties, particularly useful for separating phenolic compounds and flavonoids. researchgate.netbioline.org.brresearchgate.netresearchgate.net. Separation on Sephadex LH-20 can be influenced by both size exclusion and hydrophobic interactions, depending on the solvent system used. researchgate.net. It is often used as a clean-up step or for separating compounds with similar polarities that are difficult to resolve by silica gel chromatography. researchgate.netresearchgate.net. Elution is commonly performed using solvents like methanol or mixtures of chloroform and methanol. bioline.org.brresearchgate.net. Sephadex LH-20 has been employed in the isolation of compounds from various plant sources. bioline.org.brnih.govresearchgate.net.

Studies on the isolation of compounds from Bougainvillea spectabilis, for example, have successfully utilized a combination of silica gel, Sephadex LH-20, and ODS column chromatography to isolate various compounds. bioline.org.br. Repeated column chromatography using these different stationary phases and optimized solvent systems is often necessary to achieve sufficient purity of individual compounds. bioline.org.br.

Ancillary Purification Methods (e.g., Crystallization, Filtration, Distillation)

In addition to chromatographic techniques, ancillary methods are often employed to further purify compounds or to prepare samples for chromatography.

Crystallization is a common technique used to purify solid compounds based on their differential solubility in a solvent or mixture of solvents. byjus.comnagwa.comsavemyexams.com. The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. nagwa.comsavemyexams.com. Slow cooling generally leads to the formation of larger, purer crystals. nagwa.com. The crystals are then collected by filtration. savemyexams.com. Recrystallization, which involves repeating the crystallization process, can be used to enhance purity. byjus.comsavemyexams.com. While the direct application of crystallization specifically for this compound is not explicitly detailed in the provided search results, it is a standard purification method applicable to many solid organic compounds isolated from natural sources.

Filtration is a separation technique used to separate insoluble solids from liquids. byjus.comnagwa.comsavemyexams.com. This is often used after extraction to remove plant debris or after crystallization to collect the purified crystals. savemyexams.com. Gravity filtration and vacuum filtration are common methods employed. nagwa.com.

Distillation is a technique used to separate liquids with different boiling points or to separate a liquid from a non-volatile solid. byjus.comnagwa.comonline-learning-college.com. While primarily used for liquids, evaporation, which is a part of the crystallization process, involves the removal of solvent by heating, conceptually related to distillation in removing a volatile component. savemyexams.comrsc.org. Simple distillation separates a volatile liquid from a non-volatile solute or another liquid with a significantly different boiling point. byjus.comonline-learning-college.com. Fractional distillation is used for separating miscible liquids with closer boiling points. online-learning-college.com. While distillation itself may not be directly applied to purify solid this compound, the principle of removing solvents through evaporation is integral to concentration steps and crystallization procedures.

Optimization of Isolation and Purification Protocols for Enhanced Yield and Purity

Optimizing isolation and purification protocols is crucial for maximizing the yield and purity of natural compounds like this compound. This involves carefully selecting extraction methods, solvent systems for chromatography, and purification techniques, as well as optimizing the parameters for each step.

Factors influencing the efficiency of isolation and purification include the choice of solvent for extraction, the type of stationary phase and mobile phase in chromatography, flow rates, column dimensions, and detection methods. researchgate.netbioline.org.brbenchchem.com. For instance, in column chromatography, optimizing the solvent gradient can significantly improve the separation of closely related compounds. researchgate.netbioline.org.br. The particle size of the stationary phase in column chromatography can also affect separation efficiency. researchgate.net.

Detailed research findings often involve systematic studies to evaluate different parameters. For example, studies on isolating compounds from plant extracts describe the yields obtained from different fractions after solvent partitioning and column chromatography. bioline.org.br. Repeated chromatography steps are frequently employed to increase purity, indicating an iterative optimization process. bioline.org.br.

Data tables are often used to present the results of optimization studies, showing the yields and purities obtained under different conditions. While specific data tables for this compound optimization were not found in the provided results, the general principles of optimizing natural product isolation apply. For example, a study on isolating isoflavonoids mentions monitoring fractions by TLC to identify those containing the target compounds, which is a form of optimization through monitoring separation efficiency. google.com.

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound2092577

This compound, an isoflavone (B191592), is a natural product that has been identified and isolated from plant sources, notably from Glycyrrhiza pallidiflora Maxim. nih.govscribd.com. The process of obtaining pure this compound from complex biological matrices involves a series of sophisticated isolation and purification techniques. These methods are crucial for separating this compound from other co-occurring compounds and impurities present in the crude plant extract.

Preparative Thin-Layer Chromatography (TLC) Utilization

Preparative Thin-Layer Chromatography (Prep TLC) serves as a valuable tool in the purification of natural products, particularly when dealing with smaller quantities of material or for refining separations initiated by other chromatographic methods. rochester.edu. This technique utilizes thicker layers of adsorbent material, commonly silica gel, on larger plates than those used for analytical TLC, enabling the separation of a greater amount of sample. rochester.edu.

The application of Prep TLC involves loading the crude extract or a partially purified fraction as a narrow band onto the plate. rochester.edu. Following development with an appropriate solvent system, compounds separate into distinct bands based on their differential affinities for the stationary and mobile phases. rochester.edu. The band corresponding to this compound is identified, often through visualization under UV light, and carefully scraped from the plate. rochester.edu. The adsorbed compound is then eluted from the silica gel using a suitable solvent, and the solvent is removed to yield the purified compound. rochester.edu. Prep TLC is particularly effective for resolving components with similar polarities that may not be well-separated by column chromatography alone. researchgate.net.

Advanced Chromatographic Systems (e.g., Silica Gel, ODS, LH-20 Column Chromatography)

Column chromatography represents a cornerstone in the isolation and purification of this compound and other natural compounds. The selection of the stationary phase is dictated by the chemical properties of the target compound and the complexity of the mixture.

Silica gel column chromatography is widely employed for the separation of compounds based on differences in their polarity. bioline.org.brnih.gov. In this method, the plant extract is loaded onto a column packed with silica gel, and a gradient elution is performed using solvent systems of increasing polarity. bioline.org.br. For example, mixtures of chloroform and methanol are frequently used as mobile phases to elute compounds with varying polarities from a silica gel matrix. bioline.org.br.

ODS (Octadecylsilyl), a reversed-phase stationary phase, is another critical component in advanced chromatographic purification schemes. bioline.org.brglsciencesinc.com. ODS chromatography separates compounds based on their hydrophobic interactions. glsciencesinc.com. Elution is typically carried out using a mobile phase consisting of a mixture of water and a miscible organic solvent, such as methanol or acetonitrile. bioline.org.br. This technique is particularly useful for compounds that are too polar to be effectively separated on normal-phase silica gel. ODS columns have been successfully applied in the isolation of natural products from various plant sources. bioline.org.brnih.gov.

Sephadex LH-20, a lipophilic dextran (B179266) gel, is a versatile medium used for size exclusion chromatography and also exhibits adsorption properties, making it suitable for the separation of phenolic compounds and flavonoids. researchgate.netbioline.org.brresearchgate.netresearchgate.net. Separation on Sephadex LH-20 is influenced by both molecular size and interactions with the gel matrix, depending on the solvent system. researchgate.net. It is often utilized as a preliminary purification step or for further purification of fractions obtained from other chromatographic methods, especially for separating compounds with similar polarities. researchgate.netresearchgate.net. Common mobile phases include methanol or mixtures of chloroform and methanol. bioline.org.brresearchgate.net. The application of Sephadex LH-20 chromatography has been documented in the isolation of compounds from various plant species. bioline.org.brnih.govresearchgate.net.

The isolation of compounds from Bougainvillea spectabilis provides an example of the synergistic application of these techniques, where silica gel, Sephadex LH-20, and ODS column chromatography were sequentially employed to isolate individual compounds from different fractions of the plant extract. bioline.org.br. Repeated application of these chromatographic methods with optimized conditions is often necessary to achieve high purity. bioline.org.br.

Ancillary Purification Methods (e.g., Crystallization, Filtration, Distillation)

Beyond chromatographic techniques, several ancillary methods are integral to the purification process of natural compounds. These methods are often used in conjunction with chromatography to enhance the purity of the isolated compounds or to facilitate chromatographic separation.

Crystallization is a widely used technique for purifying solid organic compounds. byjus.comnagwa.comsavemyexams.com. The principle relies on the difference in solubility of the target compound and impurities in a given solvent or mixture of solvents. nagwa.comsavemyexams.com. The impure compound is dissolved in a hot solvent to create a saturated solution. nagwa.comsavemyexams.com. As the solution cools, the solubility of the desired compound decreases, leading to its crystallization while more soluble impurities remain in solution. nagwa.comsavemyexams.com. Slow cooling is generally preferred to promote the formation of well-defined, pure crystals. nagwa.com. The crystals are then collected by filtration. savemyexams.com. Recrystallization, repeating the process with the obtained crystals, can further improve purity. byjus.comsavemyexams.com. While specific details on the crystallization of this compound were not extensively found in the provided search results, it is a standard technique applicable to the final purification of many solid natural products.

Filtration is a fundamental separation technique used to separate solid particles from a liquid or gas by passing the mixture through a filter medium that retains the solid particles but allows the fluid to pass through. byjus.comnagwa.comsavemyexams.com. In the context of natural product isolation, filtration is commonly used to remove plant debris from extracts or to collect crystallized compounds after crystallization. savemyexams.com.

Distillation is a technique for separating components of a liquid mixture based on their different boiling points. byjus.comnagwa.comonline-learning-college.com. While primarily applied to liquids, the principle of evaporation, which is central to distillation, is also involved in concentrating solutions and in the crystallization process where the solvent is removed to induce crystallization. savemyexams.comrsc.org. Simple distillation is used for separating a volatile liquid from a non-volatile solute or liquids with significantly different boiling points, while fractional distillation is employed for separating liquids with closer boiling points. online-learning-college.com. Although direct distillation of solid this compound is not applicable, the removal of solvents through evaporation, a related principle, is a routine step in the isolation and purification workflow.

Optimization of Isolation and Purification Protocols for Enhanced Yield and Purity

Optimizing the isolation and purification protocols is a critical aspect of natural product chemistry, aimed at maximizing the recovery of the target compound while achieving the highest possible purity. This involves a systematic evaluation and refinement of each step in the process.

Optimization parameters include the choice of extraction solvent and method, the specific stationary and mobile phases used in chromatography, column dimensions, flow rates, and detection methods. researchgate.netbioline.org.brbenchchem.com. For chromatographic separations, optimizing the solvent gradient profile is paramount for achieving effective separation of compounds, especially those with similar retention characteristics. researchgate.netbioline.org.br. The particle size of the stationary phase in column chromatography can also influence the efficiency of separation. researchgate.net.

Research findings often highlight the iterative nature of optimization. For instance, studies detailing the isolation of compounds from plant extracts frequently describe the yields obtained from different solvent partitioning steps and subsequent chromatographic separations. bioline.org.br. The necessity for repeated column chromatography on different stationary phases underscores the importance of optimizing each step to improve purity. bioline.org.br.

Data tables are valuable for presenting the results of optimization experiments, illustrating the impact of varying parameters on yield and purity. Although specific detailed optimization data for this compound were not prominently featured in the search results, the general principles of optimizing chromatographic conditions and purification steps are universally applied in natural product isolation to enhance both the yield and purity of the desired compound. The ultimate goal of optimization is to develop a robust and efficient protocol that provides a high yield of this compound with the required level of purity for subsequent studies.

Structural Elucidation Strategies and Spectroscopic Characterization of Pallidiflorin

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules like Pallidiflorin. Through the analysis of one-dimensional and two-dimensional NMR spectra, a complete picture of the proton and carbon framework can be assembled.

The initial characterization of this compound involves the acquisition of one-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR. The ¹H NMR spectrum provides information about the chemical environment, multiplicity (splitting patterns), and integration (number of protons) for each proton in the molecule. The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic).

Table 1: Representative ¹H and ¹³C NMR Data for a Flavonoid Backbone (General)

PositionδH (ppm, multiplicity, J in Hz)δC (ppm)
2-~164.0
3~6.6 (s)~103.0
4-~182.0
5~12.5 (s, OH)~162.0
6~6.3 (d, J=2.0)~99.0
7-~165.0
8~6.7 (d, J=2.0)~94.0
9-~157.0
10-~104.0
1'-~121.0
2'~7.8 (d, J=2.2)~128.0
3'-~146.0
4'-~150.0
5'~6.9 (d, J=8.5)~116.0
6'~7.7 (dd, J=8.5, 2.2)~123.0

Note: This table represents typical chemical shifts for a common flavonoid structure and is for illustrative purposes. Actual values for this compound would be required for its specific identification.

To establish the precise connectivity of atoms within this compound, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would reveal adjacent protons, for example, confirming the coupling patterns within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. mdpi.comnih.gov HMBC is instrumental in piecing together the molecular skeleton by connecting fragments, especially in identifying the placement of quaternary carbons (carbons with no attached protons) and linking substituent groups to the main flavonoid core. wikipedia.orgmdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and three-dimensional conformation of the molecule.

The combined interpretation of these 2D NMR experiments allows for the unambiguous assembly of the this compound structure. jst.go.jpjst.go.jp

Mass Spectrometry (MS) Methodologies for Molecular Characterization

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While many flavonoids require derivatization to increase their volatility for GC-MS analysis, this method can be used for the identification of smaller, non-polar fragments or related compounds in an extract containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique that is exceptionally well-suited for the analysis of flavonoids like this compound, which are often not volatile enough for GC-MS. The sample is first separated by liquid chromatography and then introduced into the mass spectrometer.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) represents an advanced form of LC-MS that offers higher resolution, speed, and sensitivity. The UPLC system allows for rapid and efficient separation of complex mixtures, while the QTOF mass analyzer provides highly accurate mass measurements. This accuracy is critical for determining the elemental composition of this compound and its fragments, which is a key step in its identification.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the definitive method for determining the precise molecular formula of this compound. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and fragile molecules without significant fragmentation. When coupled with a high-resolution mass analyzer (like TOF or Orbitrap), HRESIMS can measure the mass of the molecular ion with very high accuracy (typically to within a few parts per million). This precision allows for the calculation of a unique elemental composition, distinguishing this compound from other compounds that might have the same nominal mass.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS/MS) for High-Resolution Profiling

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands as a premier technique for the analysis of complex mixtures and the precise characterization of individual compounds due to its unparalleled resolving power and mass accuracy. mdpi.comunl.edu In the context of this compound, FT-ICR-MS is instrumental in determining its elemental composition with high confidence. The technique measures the cyclotron frequency of ions in a fixed magnetic field to determine their mass-to-charge ratio (m/z) with exceptional precision, often to the level of parts per billion (ppb). unl.edu This capability allows for the unambiguous assignment of a molecular formula to the parent ion of this compound, distinguishing it from other isobaric compounds that may be present in a natural extract. nih.gov

When coupled with tandem mass spectrometry (MS/MS), FT-ICR-MS provides high-resolution fragmentation data. The this compound parent ion is isolated, energized through methods like collisionally activated dissociation (CAD), and the resulting fragment ions are mass-analyzed with the same high accuracy. nih.gov This high-resolution profiling of fragment ions is crucial for piecing together the structural components of the molecule, such as the flavonoid backbone and the location of substituent groups. The precise mass measurements of neutral losses and product ions help to confirm the identities of the fragments, providing robust evidence for the proposed structure.

Table 1: Illustrative High-Resolution FT-ICR-MS/MS Data for this compound

Ion DescriptionTheoretical m/zObserved m/zMass Error (ppm)Inferred Composition
[M+H]⁺317.0656317.0652-1.26C₁₆H₁₄O₇
Fragment 1302.0421302.0418-0.99C₁₅H₁₁O₇
Fragment 2287.0549287.0545-1.39C₁₅H₁₁O₆
Fragment 3153.0182153.0180-1.31C₇H₅O₄
Fragment 4137.0233137.0231-1.46C₇H₅O₃

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. tutorchase.combellevuecollege.edu These methods are based on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes, resulting in an IR spectrum. tutorchase.com Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light from the molecule. s-a-s.org

For this compound, IR and Raman spectra would reveal the presence of key functional groups characteristic of its flavonoid structure. For instance, a broad absorption band in the high-wavenumber region of the IR spectrum would indicate the presence of hydroxyl (-OH) groups. libretexts.org A sharp, strong peak around 1650-1700 cm⁻¹ is a hallmark of a carbonyl (C=O) group. libretexts.org Aromatic C=C stretching and C-H bending vibrations would also be evident, confirming the presence of the phenyl rings. libretexts.org Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the carbon backbone and aromatic ring systems. nih.gov The combination of IR and Raman data provides a detailed "fingerprint" of the functional groups, which is essential for structural confirmation. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

Functional GroupVibration TypeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500 - 3200 (Broad)3500 - 3200 (Weak)
Carbonyl (C=O)C=O Stretch1660 - 1640 (Strong)1660 - 1640 (Strong)
Aromatic RingC=C Stretch1600 - 1450 (Multiple Bands)1600 - 1450 (Strong)
Ether (C-O-C)C-O Stretch1275 - 1200 (Strong)1275 - 1200 (Weak)
Alkene (=C-H)C-H Bend1000 - 650 (Strong)1000 - 650 (Medium)

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule at atomic resolution. wiley.com The technique requires the molecule of interest, in this case this compound, to be grown into a well-ordered single crystal. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the atoms. youtube.com The resulting diffraction pattern of spots is collected, and through a series of complex mathematical calculations (Fourier transforms), an electron density map of the molecule is generated. youtube.com

From this map, a precise 3D model of the this compound molecule can be built, revealing exact bond lengths, bond angles, and torsional angles. nih.gov This method provides definitive information on the molecule's absolute stereochemistry and conformation in the solid state. For a flavonoid like this compound, X-ray crystallography would confirm the planarity of the chromone (B188151) ring, the orientation of the substituent phenyl ring, and the precise spatial arrangement of all hydroxyl and methoxy (B1213986) groups. The successful application of this technique provides the most complete and irrefutable structural evidence possible. wordpress.com

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₆H₁₄O₇
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.54
b (Å)12.31
c (Å)15.78
Resolution (Å)1.10
R-factor0.045

Computational Chemistry Approaches in Structural Elucidation

Computational chemistry has become an indispensable partner to experimental techniques in modern structural elucidation. These in silico methods can predict molecular properties and spectra, helping to interpret complex data and confirm or refute proposed structures.

Predicting Fragmentation Pathways (e.g., Universal Fragmentation Model (UFM))

Understanding the fragmentation of an ion in a mass spectrometer is key to interpreting tandem mass spectra. nih.gov Computational models, such as the Universal Fragmentation Model (UFM), have been developed to predict these fragmentation pathways from first principles. chemrxiv.orgresearchgate.net UFM is based on the principles of gas-phase ion chemistry and can predict fragmentation patterns, even those involving complex rearrangements that are difficult to deduce manually. chemrxiv.org For this compound, applying a model like UFM would involve generating a theoretical MS/MS spectrum for a proposed structure. By comparing the predicted fragments and their relative abundances with the experimental data from the FT-ICR-MS/MS, researchers can gain significant confidence in their structural assignment. This predictive power is especially valuable for distinguishing between isomers, which may have very similar parent masses but different fragmentation behaviors.

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Spectroscopic Data Interpretation

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to predict the spectroscopic properties of a molecule with high accuracy. arxiv.orgaps.orgaps.org For a proposed structure of this compound, DFT calculations can be performed to compute its theoretical IR and Raman spectra. nih.govresearchgate.net These calculations determine the vibrational frequencies and intensities based on the molecule's electronic structure and geometry. nih.gov The resulting computed spectrum can be compared directly with the experimental IR and Raman spectra. A strong correlation between the calculated and experimental data provides powerful evidence supporting the correctness of the proposed structure. researchgate.net This approach is also widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, further aiding in the complete structural assignment.

Machine Learning-Based Structure Elucidation Techniques

The application of machine learning (ML) is an emerging frontier in chemical structure elucidation. ML models can be trained on vast databases containing the structures of known compounds and their corresponding spectroscopic data (MS, NMR, IR, etc.). nih.gov These trained models can then be used to predict the structure of an unknown compound from its experimental data. For a compound like this compound, an ML algorithm could analyze its MS/MS fragmentation pattern or NMR spectrum and propose the most likely chemical structure or substructures. chemrxiv.org As these models become more sophisticated, they promise to significantly accelerate the process of identifying novel natural products by rapidly generating high-probability candidate structures from raw analytical data.

Derivatization and Analogue Development of Pallidiflorin

Synthetic Modification of Pallidiflorin Structure

Synthetic strategies applied to this compound aim to introduce new functional groups or modify existing ones, leading to a diverse range of derivatives with potentially altered biological profiles.

Introduction of Sulfonate Groups and Their Crystal Structures

Sulfonation is a chemical modification that introduces a sulfonate group (-SO₃H) into a molecule. This modification can significantly impact a compound's water solubility and interaction with biological targets. Studies have reported the synthesis of this compound derivatives featuring sulfonate groups. For instance, sodium 5-hydroxy-4′-methoxyisoflavone-3′-sulfonate was synthesized by the sulfonation of this compound. researchgate.net This sulfonated derivative has been used to form complexes with metal ions such as Zn(II), Mg(II), and Co(II), yielding crystalline structures like Zn(H₂O)₆₂·2H₂O, Mg(H₂O)₆₂·2H₂O, and Co(H₂O)₆₂·2H₂O. researchgate.net

Data on the crystal structures of metal complexes with sulfonated this compound derivatives provide valuable insights into their molecular arrangement and potential interactions.

CompoundMetal IonCrystal SystemSpace GroupUnit Cell Parameters (nm)Z
Mg(H₂O)₆₂·10H₂OMg(II)TriclinicP-1a=0.7359, b=0.9935, c=1.63351
α=91.16°, β=92.07°, γ=106.53°
Zn(H₂O)₆₂·2H₂OZn(II)Not specifiedNot specifiedNot specifiedNot specified
Co(H₂O)₆₂·2H₂OCo(II)Not specifiedNot specifiedNot specifiedNot specified

Acetylation and Other Protecting Group Strategies

The synthesis of complex molecules often requires the temporary modification of certain functional groups to prevent unwanted reactions during a synthetic sequence. This is achieved through the use of protecting groups. Acetylation, the introduction of an acetyl group, is a common strategy for protecting hydroxyl groups, which are present in this compound. highfine.com Acetyl groups are popular due to their ease of introduction and removal. highfine.com

Other protecting group strategies relevant to compounds with hydroxyl functionalities, like this compound, include the use of various ester protecting groups such as benzoyl (Bz) and pivaloyl (Piv), as well as silyl (B83357) ethers and acetals/ketals. highfine.com Sulfonate esters, such as methanesulfonyl (Ms) and p-toluenesulfonyl (Ts), can also be used as protecting groups, although they can also serve as leaving groups in certain reactions. highfine.com The choice of protecting group depends on the specific functional group being protected and the reaction conditions of subsequent synthetic steps. uchicago.edu Ideally, a protecting group should be easily introduced, stable under the reaction conditions required for modification elsewhere in the molecule, and easily removed without affecting other functional groups. uchicago.edu

In the context of this compound, protecting group strategies would be essential for selective modifications of its hydroxyl groups or the ketone functionality, allowing for targeted derivatization. While specific examples of acetylation or other protecting group strategies applied directly to this compound were not detailed in the search results, the general principles and common protecting groups used in organic synthesis of polyhydroxy compounds and ketones are highly relevant. highfine.comchem-station.com

Glycosylation and Other Conjugation Reactions

Glycosylation, the attachment of a carbohydrate molecule, is another significant modification that can alter the properties of a natural product. Conjugation reactions, in general, involve the joining of two molecules, often to improve solubility, target delivery, or alter biological activity. For this compound, glycosylation or conjugation with other molecules could impact its absorption, distribution, metabolism, and excretion profile, as well as its interaction with biological receptors.

In broader chemical and biological contexts, glycosylation is a key post-translational modification of proteins and can be engineered to create bioconjugates with altered properties. researchgate.netbiorxiv.orgnih.gov Methods for conjugation often involve reacting functional groups on the molecules to be joined. For instance, aldehyde-hydrazide chemistry is used for coupling oxidized glycoproteins to solid supports, forming stable hydrazone bonds. thermofisher.com This involves the oxidation of sugar cis-diols to aldehydes, which then react with hydrazide groups. thermofisher.com Other conjugation strategies include the use of click chemistry or the introduction of chemical handles like thiols or azides for subsequent ligation. researchgate.net

While direct examples of glycosylation or specific conjugation reactions applied to this compound were not found, the principles of these reactions are applicable. Given the hydroxyl groups present in this compound, it is theoretically possible to synthesize glycosylated derivatives through established chemical or enzymatic methods. Similarly, conjugation to other molecules could be achieved by introducing appropriate linkers and utilizing reactive functional groups on this compound.

Exploration of this compound Isomers and Structurally Related Isoflavonoids

This compound belongs to the class of isoflavonoids, which are a type of flavonoid characterized by the position of the benzene (B151609) ring at the 3-position of the chromone (B188151) system. ctdbase.org The exploration of isomers and structurally related isoflavonoids is crucial for understanding the relationship between chemical structure and biological activity. Isomers are molecules with the same molecular formula but different arrangements of atoms. wikipedia.org Structural isomers have different bonding arrangements. wikipedia.org

Isoflavonoids share a common basic structure but vary in their hydroxylation patterns, methoxylation, prenylation, and the presence of other substituents. psu.edu this compound itself is a specific isoflavone (B191592) with a defined substitution pattern. Studying naturally occurring or synthesized isoflavonoids that are structurally similar to this compound, such as isomers or compounds with variations in the number or position of hydroxyl and methoxyl groups, can provide insights into which structural features are essential for particular biological effects.

Research on isoflavonoids has identified numerous compounds with diverse biological activities. psu.eduresearchgate.net For example, biochanin A and formononetin (B1673546) are prominent isoflavones with reported therapeutic properties. researchgate.net Comparing the activities of this compound with its isomers or closely related isoflavonoids can help delineate the role of specific functional groups and their positions on the isoflavone scaffold in determining biological activity. Although specific studies directly comparing this compound with a comprehensive set of its structural isomers were not found, the general approach of studying structure-activity relationships within the isoflavonoid (B1168493) class is well-established and relevant to understanding this compound. psu.edu

Rational Design of this compound Analogues Based on Structural Features

Rational design of analogues involves using structural information and understanding of structure-activity relationships to intentionally synthesize new compounds with desired properties. This approach is guided by knowledge of how specific parts of the molecule interact with biological targets or influence pharmacokinetic properties.

For this compound, rational design of analogues would likely focus on modifying key structural features such as the hydroxyl groups, the methoxyl group, or the isoflavone ring system itself. Based on the observed activities of this compound and related isoflavonoids, modifications could be designed to:

Improve solubility or bioavailability.

Enhance binding affinity to a specific biological target.

Increase metabolic stability.

Reduce potential off-target effects.

For example, if a particular hydroxyl group is found to be important for interaction with a receptor, analogues could be designed with modifications at this position, such as alkylation or acylation, to study the impact on binding. Similarly, introducing or modifying groups on the B-ring could explore the effect of electronic or steric changes on activity.

Rational design is often aided by computational methods, such as molecular docking and dynamics simulations, which can predict how a molecule interacts with a target protein and help guide the design of new analogues. mdpi.comnih.gov While specific examples of rational design efforts focused solely on this compound analogues were not extensively detailed in the search results, the principles of rational design based on structural features and biological activity are broadly applied in the development of isoflavonoid derivatives. researchgate.netresearchgate.net

Characterization of Novel this compound Derivatives

The synthesis of novel this compound derivatives necessitates their thorough characterization to confirm their chemical structures and purity. Various analytical techniques are employed for this purpose.

Common spectroscopic methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), which provides detailed information about the hydrogen and carbon atoms in the molecule and their connectivity. frontiersin.org Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS), is used to determine the molecular weight and elemental composition of the synthesized compounds. researchgate.netfrontiersin.org Infrared (IR) spectroscopy can provide information about the functional groups present.

X-ray diffraction analysis, particularly single-crystal X-ray diffraction (SC-XRD), is a powerful technique for unequivocally determining the three-dimensional structure of crystalline derivatives, including the arrangement of atoms and bond lengths and angles. researchgate.netfrontiersin.orgnih.gov This is particularly valuable for confirming the structure of novel compounds and understanding their solid-state properties, as seen in the characterization of sulfonated this compound metal complexes. researchgate.net

Other characterization techniques may include elemental analysis, melting point determination, and chromatographic methods (such as HPLC or GC-MS) to assess purity. The comprehensive characterization of novel this compound derivatives is essential to ensure the accuracy of experimental results and to provide a solid foundation for further studies, including the evaluation of their biological activities.

Advanced Analytical Methods Research for Pallidiflorin Quantification and Profiling

Quantitative Analytical Methods for Pallidiflorin in Complex Matrices

Quantitative analysis aims to determine the precise amount of this compound present in a sample. This is particularly challenging in complex matrices, such as biological samples or plant extracts, due to the presence of numerous other compounds.

Development of UPLC/HPLC-Based Quantitative Assays

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used chromatographic techniques for the separation and quantification of compounds in complex mixtures. alispharm.comjasco-global.com The fundamental principle involves separating components based on their interaction with a stationary phase and a mobile phase. alispharm.com UPLC, utilizing smaller particles (typically 1.7 μm or smaller) in the stationary phase compared to HPLC (typically 3-5 μm), offers faster and more efficient separations with improved sensitivity and reduced solvent consumption. alispharm.comnih.govresearchgate.net

The development of UPLC/HPLC-based quantitative assays for this compound involves optimizing parameters such as the stationary phase (column), mobile phase composition and gradient, flow rate, injection volume, and detection wavelength. For quantitative analysis using HPLC, methods often involve creating a calibration curve using standard samples of known concentrations. jasco-global.com Both external and internal standard methods can be employed for quantification. jasco-global.com

While specific details regarding the development of UPLC/HPLC methods specifically for this compound were not extensively detailed in the search results, the principles of developing such methods for other compounds in complex matrices are well-established. For instance, UPLC-TQ-MS/MS has been successfully applied for the simultaneous quantification of multiple compounds in complex matrices, demonstrating good linearity, recovery, and precision. mdpi.com The use of multiple reaction monitoring (MRM) in UPLC-TQ-MS/MS can increase sensitivity for quantitative analysis. mdpi.com

Validation of Analytical Methods for Accuracy, Precision, and Robustness

Validation of analytical methods is a critical step to ensure that the method is suitable for its intended purpose, providing accurate, reliable, and reproducible results. llri.inresearchgate.net Key validation parameters typically assessed include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. llri.inresearchgate.netelementlabsolutions.comchromatographyonline.comich.org

Accuracy: Expresses the closeness of agreement between the obtained value and the accepted true value. llri.inelementlabsolutions.comich.org It can be evaluated by analyzing samples with known amounts of analyte, such as spiked synthetic mixtures. chromatographyonline.com

Precision: Describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. llri.inelementlabsolutions.comich.org It is typically assessed at different levels, including repeatability, intermediate precision, and reproducibility. ich.org

Robustness: Measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. llri.inelementlabsolutions.comchromatographyonline.comich.org Parameters that might be varied include mobile phase composition, pH, and column temperature. elementlabsolutions.com

Validation guidelines, such as those from the International Conference on Harmonisation (ICH), recommend collecting data from a minimum number of determinations over a specified concentration range to document accuracy and linearity. chromatographyonline.comich.org LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve. chromatographyonline.com

While specific validation data for a this compound quantitative assay was not found, research on the validation of UPLC and HPLC methods for other compounds demonstrates the typical parameters and acceptance criteria. For example, a comparison of UPLC and HPLC methods for vitamin C determination showed validation in terms of linearity, instrument precision (intra- and inter-day), LOD, LOQ, accuracy, and recovery, with reported RSD values for precision and specific LOD/LOQ values. nih.gov

Metabolomic Profiling of this compound and its Biotransformation Products in In Vitro Systems

Metabolomic profiling involves the measurement of low-molecular-weight metabolites in biological systems to understand the dynamic response to various stimuli, including the biotransformation of a compound. nih.gov In vitro systems, such as liver microsomes, S9 fractions, or hepatocytes, are commonly used to investigate the metabolism of compounds and identify their biotransformation products. wuxiapptec.comadmescope.com

LC-MS based metabolite profiling is a powerful tool for identifying metabolites and their relative abundances. admescope.commdpi.com Ultra-high performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) is frequently utilized for in vitro metabolite profiling and identification due to its sensitivity and ability to provide accurate mass measurements for structural elucidation. wuxiapptec.combioivt.com

Metabolite profiling studies can reveal the metabolic soft spots of a compound, which are the structural moieties prone to metabolic reactions, aiding in structural optimization. admescope.com They can also highlight differences in metabolism across species, which is important for predicting human pharmacokinetics based on preclinical animal studies. admescope.com Furthermore, metabolite identification is crucial for evaluating the safety of metabolites, especially if they are pharmacologically or toxicologically active. admescope.com

Data analysis in metabolomic profiling often involves comparing sample data with negative controls to identify signals present only in the samples containing the compound of interest. admescope.com Software is used to mine the data to identify metabolites, their abundances, and the biotransformation reactions. admescope.com

While specific studies on the metabolomic profiling of this compound were not found, the general principles and techniques described for other compounds are applicable. For instance, untargeted metabolic profiling using LC-HRMS has been successfully applied to characterize the metabolites of other compounds in mouse hepatocytes, identifying numerous biotransformation products and proposed metabolic pathways. mdpi.com

Chromatographic Fingerprinting Techniques for Quality Control and Authentication of this compound-Containing Extracts

Chromatographic fingerprinting is an analytical methodology that utilizes instrumental fingerprints, such as chromatograms, to obtain information about the chemical composition of a material. ugr.esnih.gov This approach is valuable for quality control and authentication of complex natural products, including this compound-containing extracts. ugr.esscialert.netfrontiersin.org

The chromatographic fingerprint provides a characteristic profile of the chemical constituents in an extract. By comparing the fingerprints of different batches or samples to a reference standard or a set of authentic samples, variations in composition can be detected. frontiersin.org This allows for the assessment of consistency between batches and the identification of potential adulteration or misidentification. ugr.es

Various chromatographic techniques can be used for fingerprinting, including HPLC-UV/DAD, HPLC-MS, GC-MS, and HPTLC-densitometry. scialert.net HPLC fingerprints, in particular, are recommended for the authentication of traditional herbal medicines. scialert.net

Chemometric tools and data-mining methods are often employed to analyze chromatographic fingerprint data. ugr.esfrontiersin.org These statistical techniques help in handling the large and complex datasets generated by fingerprinting, enabling accurate identification and classification of samples even if there are variations in the exact concentrations of individual components. frontiersin.org Similarity analysis, cluster analysis, and linear correlation coefficient analysis are examples of chemometric methods used to evaluate chromatographic fingerprints. scialert.netfrontiersin.org

Although direct studies on chromatographic fingerprinting of this compound-containing extracts were not found, the methodology is widely applied to other herbal and natural product extracts for quality control and authentication purposes. scialert.netfrontiersin.orgmdpi.com

Emerging Analytical Technologies for Trace Analysis and High-Throughput Screening

Emerging analytical technologies are continuously being developed to improve the speed, sensitivity, and throughput of chemical analysis. For trace analysis of this compound, which involves detecting and quantifying very low concentrations, techniques with enhanced sensitivity are crucial. High-throughput screening (HTS) methods are designed to rapidly analyze a large number of samples, which is valuable in drug discovery and other applications where numerous compounds or samples need to be assessed. news-medical.netnih.govaxcelead-us.comsygnaturediscovery.com

In the context of trace analysis, advancements in mass spectrometry, particularly hyphenated techniques like LC-MS/MS and HRMS, offer improved sensitivity and selectivity, enabling the detection of analytes at lower concentrations in complex matrices. bioivt.com

For high-throughput screening, automation and miniaturization of analytical procedures are key. news-medical.netnih.gov UPLC systems, with their faster analysis times compared to traditional HPLC, contribute to increased sample throughput. alispharm.comresearchgate.netnih.gov The integration of analytical techniques with robotic systems and advanced software facilitates automated sample handling, injection, analysis, and data processing, significantly increasing the number of samples that can be analyzed in a given time frame. nih.govsygnaturediscovery.com

Emerging separation techniques and stationary phase developments in liquid chromatography, such as the use of sub-2µm particles and fused-core particles, contribute to faster separations and higher throughput in pharmaceutical analysis. nih.gov High-throughput screening platforms often integrate various technologies, including advanced detection methods and sophisticated data management systems. axcelead-us.comsygnaturediscovery.com

While specific emerging technologies applied solely for the trace analysis or high-throughput screening of this compound were not explicitly found, the general trends in analytical science indicate that these advanced techniques would be applicable for such purposes. The demand for faster and more sensitive analytical methods in various fields, including pharmaceutical research and natural product analysis, drives the development and adoption of these emerging technologies. news-medical.netnih.govnih.gov

This compound is a chemical compound that has been the subject of in vitro pharmacological mechanism research, focusing on its interactions with enzymes and cellular pathways. This article summarizes key findings regarding its effects on enzyme modulation and cellular processes, including inflammatory signaling, oxidative stress responses, and cell cycle regulation.

In Vitro Pharmacological Mechanism Research of this compound

In Vitro Pharmacological Mechanism Research of Pallidiflorin

Identification of Molecular Targets through Affinity-Based Techniques

Identifying the specific molecular targets that a compound interacts with is a fundamental step in elucidating its pharmacological mechanisms. Affinity-based techniques are valuable tools in this process, allowing for the isolation and identification of proteins or other biomolecules that bind to the compound. nih.govnih.govrsc.org

Molecular Docking and Computational Target Prediction

Computational methods, such as molecular docking and target prediction, play a significant role in the initial stages of identifying potential molecular targets for a compound like pallidiflorin. Molecular docking simulates the binding of a small molecule (ligand) to a target protein, predicting the preferred orientation and binding affinity. ucuenca.edu.ecniscpr.res.inmdpi.comunair.ac.idias.ac.in Computational target prediction utilizes various algorithms and databases to suggest likely protein targets based on the compound's chemical structure and similarity to known ligands. plos.orgnih.govescholarship.orgnih.govfrontiersin.org These in silico approaches can help prioritize experimental investigations by suggesting the most probable interactions.

Ligand-Receptor Binding Assays

Ligand-receptor binding assays are experimental techniques used to measure the binding affinity and kinetics between a compound and a specific receptor or protein target. merckmillipore.comnih.govwikipedia.orggiffordbioscience.comchelatec.com These assays can be performed using various methods, including radioligand binding assays, which measure the binding of a labeled ligand to the target, or non-radioactive methods like fluorescence polarization or surface plasmon resonance. nih.govwikipedia.orggiffordbioscience.com By quantifying the binding interaction, these assays provide direct evidence of a compound's ability to interact with a hypothesized target.

Cell-Based Assays for Specific Biological Activities

Cell-based assays are essential for evaluating the biological effects of a compound in a more complex and physiologically relevant context than cell-free biochemical assays. chelatec.comsigmaaldrich.combmglabtech.comkcasbio.comcriver.com These assays utilize living cells to assess various activities, providing insights into the compound's impact on cellular processes.

Anti-inflammatory Assays in Cell Lines

In vitro anti-inflammatory activity of compounds can be evaluated using various cell lines, often those involved in the inflammatory response, such as macrophages. google.comresearchgate.netd-nb.infonih.govnih.govmdpi.comjpionline.org These assays typically involve stimulating cells with pro-inflammatory agents, such as lipopolysaccharide (LPS), and then measuring the compound's ability to inhibit the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6) or nitric oxide (NO). d-nb.infonih.govjpionline.org Research has explored the anti-inflammatory effects of compounds in LPS-stimulated macrophage cell lines. nih.govjpionline.org

Antioxidant Activity in Cellular Models

Cellular models are utilized to assess the antioxidant activity of compounds, providing a more relevant evaluation than purely chemical antioxidant assays. google.comnih.govmdpi.comnih.govgoogle.comresearchgate.netnih.govsemanticscholar.org These assays can measure a compound's ability to protect cells from oxidative damage induced by various reactive oxygen species (ROS). researchgate.netsemanticscholar.org Methods include measuring the inhibition of lipid peroxidation, the reduction of intracellular ROS levels, or the activation of cellular antioxidant defense mechanisms. researchgate.netsemanticscholar.org Cellular antioxidant activity (CAA) assays are among the cell-based methods used for this purpose. semanticscholar.org

Cytotoxicity Screening against In Vitro Cell Lines (e.g., Cancer Cells, Antimicrobial Assays)

In vitro cytotoxicity screening is widely used to evaluate the potential toxicity of a compound towards various cell lines, including cancer cells and microbial strains. plos.orgchelatec.comnih.govmdpi.commdpi.comaxionbiosystems.com Cytotoxicity against cancer cells is often assessed using assays that measure cell viability, proliferation, or the induction of apoptosis. nih.govnih.govmdpi.commdpi.comaxionbiosystems.com Examples include the MTT assay, which measures metabolic activity as an indicator of viability. nih.govmdpi.com Studies have investigated the cytotoxic effects of various compounds against different human cancer cell lines, observing varying degrees of activity. nih.govnih.govmdpi.com Antimicrobial assays in vitro determine the ability of a compound to inhibit the growth or kill microorganisms such as bacteria and fungi. ucuenca.edu.ecnih.govnih.govmicrobialcell.commdpi.comfrontiersin.org Common methods include broth dilution and agar (B569324) diffusion tests to determine minimum inhibitory concentrations (MIC). nih.govnih.govmicrobialcell.commdpi.com Research has explored the in vitro antimicrobial activity of natural products and synthetic compounds against various pathogens. ucuenca.edu.ecnih.govmdpi.comfrontiersin.org

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Routes for Complex Analogues

The structural complexity of natural products like pallidiflorin often presents challenges for their synthesis and the generation of diverse analogues nih.govmonash.edu. Future research will focus on developing advanced synthetic methodologies to overcome these limitations. This includes exploring novel chemical reactions, catalytic systems, and protecting group strategies that allow for the efficient and selective construction of this compound's intricate scaffold and the introduction of various functional groups. The goal is to create libraries of this compound analogues with potentially improved potency, selectivity, or pharmacokinetic properties. Advanced synthetic routes can enable access to complex natural products that are difficult to obtain in sufficient quantities from natural sources nih.govmonash.edu.

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activity of large compound libraries nih.govnih.govjapsonline.commdpi.com. Applying HTS to this compound and its analogues will be crucial for identifying novel biological activities beyond those currently known. This involves developing miniaturized assay formats and automated screening platforms to test compounds against a wide range of biological targets and disease models. HTS can accelerate the discovery of potential therapeutic applications for this compound that might not be immediately apparent from its structural class. Integrating phenotypic screening with metabolomics can provide rapid identification and functional annotation of natural products, a strategy that could significantly accelerate drug discovery pnas.org.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Mechanism Elucidation

Understanding the detailed molecular mechanisms by which this compound exerts its biological effects is essential for its development as a potential therapeutic agent. The integration of omics technologies, such as metabolomics and proteomics, offers a comprehensive approach to this challenge frontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net. Metabolomics can reveal changes in cellular metabolic pathways in response to this compound treatment, while proteomics can identify altered protein expression levels and post-translational modifications mdpi.comrevespcardiol.orgfrontiersin.orgnih.gov. By integrating these datasets, researchers can gain a holistic view of the cellular processes influenced by this compound, leading to a more complete understanding of its mechanism of action and the identification of potential molecular targets frontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netfrontiersin.org. This compound has been included in metabolomics studies investigating the chemical constituents of Glycyrrhiza pallidiflora researchgate.netresearchgate.netresearchgate.netnih.gov.

Exploration of Chemoenzymatic and Biosynthetic Hybrid Approaches for Production

Accessing sufficient quantities of complex natural products like this compound from their natural sources can be challenging and unsustainable. Future research will explore chemoenzymatic and biosynthetic hybrid approaches for their production nih.govmonash.eduacs.orgjocpr.comrsc.org. Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with traditional chemical synthesis steps nih.govacs.orgjocpr.comrsc.org. Biosynthetic approaches involve engineering microorganisms or plants to produce the compound or its precursors researchgate.net. Hybrid strategies could leverage the advantages of both methods to develop sustainable and scalable production routes for this compound and its analogues, ensuring a reliable supply for further research and potential clinical use monash.eduacs.orgjocpr.comrsc.org.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied across various stages of natural product research, offering opportunities to accelerate discovery and overcome bottlenecks helmholtz-hips.dedypvp.edu.inijrti.orgijrpas.comcas.org. For this compound, AI/ML can be used in several ways: predicting potential biological activities based on structural features, optimizing synthetic routes, analyzing complex omics data, and identifying potential lead compounds or targets helmholtz-hips.dedypvp.edu.inijrti.orgijrpas.comcas.org. These computational approaches can significantly enhance the efficiency and success rate of this compound research by guiding experimental design and revealing hidden patterns in large datasets helmholtz-hips.dedypvp.edu.inijrti.orgijrpas.comcas.org.

Interdisciplinary Collaboration in Natural Product Research

The successful advancement of this compound research, from discovery to potential translation, necessitates robust interdisciplinary collaboration frontiersin.orghilarispublisher.comucl.ac.uknih.govinbio.be. Future efforts will emphasize bringing together experts from diverse fields, including organic chemistry, biochemistry, pharmacology, computational biology, and medicine frontiersin.orghilarispublisher.comnih.govinbio.be. This collaborative environment fosters the cross-pollination of ideas, facilitates the application of specialized techniques, and accelerates the translational pipeline. Interdisciplinary teams are better equipped to tackle the multifaceted challenges associated with complex natural products, driving innovation and increasing the likelihood of developing this compound or its derivatives into valuable therapeutic agents frontiersin.orghilarispublisher.comucl.ac.uknih.govinbio.be.

Q & A

Q. How should researchers prioritize contradictory findings between in vitro and in vivo efficacy studies of this compound?

  • Methodological Answer : Investigate pharmacokinetic-pharmacodynamic (PK-PD) disconnects using physiologically based modeling. Test metabolite activity and tissue distribution profiles. Reconcile discrepancies by isolating confounding factors (e.g., gut microbiota metabolism in oral studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.